
(S)-1,3-Dimethylpiperazine dihydrochloride
molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
1,3-Dimethylpiperazine

dihydrochloride
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An In-Depth Technical Guide to (S)-1,3-Dimethylpiperazine Dihydrochloride: A Chiral

Building Block in Modern Drug Discovery

Abstract
(S)-1,3-Dimethylpiperazine dihydrochloride is a valuable chiral building block integral to the

synthesis of complex molecular architectures in medicinal chemistry. Its unique structural and

stereochemical properties make it a significant component in the design of novel therapeutic

agents, particularly in the development of kinase inhibitors. This guide provides a

comprehensive overview of its molecular structure, physicochemical properties, a plausible

stereoselective synthetic route, and methods for its characterization. Furthermore, it explores

the functional implications of its chirality and its application as a strategic scaffold in drug

development, offering researchers and scientists a detailed technical resource for leveraging

this compound in their work.

Introduction: The Piperazine Scaffold and the
Imperative of Chirality
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a

"privileged scaffold" due to its presence in a multitude of approved drugs across various

therapeutic areas.[1] Its conformational flexibility, basicity, and ability to engage in multiple

hydrogen bonding interactions allow it to serve as a versatile linker or pharmacophore core.[1]
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The incorporation of substituents onto the piperazine ring can significantly modulate the

pharmacokinetic and pharmacodynamic properties of a drug candidate.

Of paramount importance in modern drug design is the control of stereochemistry. The

introduction of a chiral center, as seen in (S)-1,3-Dimethylpiperazine, can profoundly influence

a molecule's biological activity by dictating its three-dimensional orientation and interaction with

chiral biological targets like enzymes and receptors.[2] (S)-1,3-Dimethylpiperazine
dihydrochloride provides a stereochemically defined building block, ensuring that the desired

enantiomer of a final compound is synthesized, which is often a critical regulatory requirement.

[2] The methyl group at the C3 position not only introduces this chirality but can also enhance

target potency and selectivity by acting as a steric handle to probe binding pockets.[3]

Physicochemical and Structural Properties
The precise stereochemical and physical properties of (S)-1,3-Dimethylpiperazine
dihydrochloride are fundamental to its application. The "(S)" designation defines the absolute

configuration at the C3 chiral center according to the Cahn-Ingold-Prelog priority rules.[2] The

dihydrochloride salt form enhances the compound's stability and aqueous solubility compared

to its free base, facilitating its use in various reaction conditions and for formulation purposes.

[4]

Core Molecular Structure
The piperazine ring typically adopts a stable chair conformation to minimize steric strain. In

(S)-1,3-Dimethylpiperazine, the methyl groups can occupy axial or equatorial positions, with the

molecule favoring the conformation that places the bulkier substituents in the more stable

equatorial orientation.[2]

Caption: 2D structure of (S)-1,3-Dimethylpiperazine dihydrochloride.

Key Physicochemical Data
The following table summarizes the essential properties of the compound.
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Property Value Reference(s)

CAS Number 1152110-30-9 [2][5]

Molecular Formula C₆H₁₆Cl₂N₂ [5][6]

Molecular Weight 187.11 g/mol [5][6]

Canonical SMILES
C[C@H]1CN(C)CCN1.[H]Cl.

[H]Cl
[5][6]

InChI Key (Free Base)
FMMUNDXXVADKHS-

LURJTMIESA-N
[7]

Form Solid [7]

Storage Conditions
Sealed in dry, Room

Temperature or 2-8°C
[5][6]

Synthesis and Stereochemical Control
The stereoselective synthesis of (S)-1,3-Dimethylpiperazine is critical to its utility. While various

methods exist for piperazine synthesis, achieving high enantiomeric purity requires a carefully

designed strategy. A plausible approach involves the use of a chiral precursor, such as a

derivative of L-alanine, to set the stereocenter at the C3 position.
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Caption: Plausible synthetic workflow for (S)-1,3-Dimethylpiperazine.

Experimental Protocol: Stereoselective Synthesis
This protocol outlines a conceptual pathway for the synthesis. Disclaimer: This is a

representative protocol and requires optimization and validation.

Step 1: Activation of Chiral Precursor: Convert L-alanine methyl ester to its corresponding N-

protected derivative (e.g., Boc-L-alanine methyl ester).

Step 2: Reductive Amination: React the protected alanine derivative with a suitable N-

methylated two-carbon unit containing a primary amine and a masked aldehyde or ketone. A

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b3418269?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3418269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


reducing agent such as sodium triacetoxyborohydride is then used to form the secondary

amine.

Step 3: Deprotection and Cyclization: Remove the protecting group (e.g., Boc group with

trifluoroacetic acid) to reveal the free amine, which then undergoes spontaneous or base-

catalyzed intramolecular cyclization to form the piperazinone ring.

Step 4: Reduction of Amide: Reduce the piperazinone carbonyl group using a strong

reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous solvent (e.g., THF) to

yield (S)-1,3-dimethylpiperazine free base.

Step 5: Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl

ether or isopropanol) and bubble anhydrous HCl gas through the solution, or add a solution

of HCl in the same solvent, to precipitate (S)-1,3-Dimethylpiperazine dihydrochloride.

Step 6: Isolation and Purification: Collect the precipitate by filtration, wash with a cold

solvent, and dry under vacuum to yield the final product.[8]

The key to this process is the use of a starting material from the chiral pool (L-alanine) to

ensure the final product has the desired (S)-stereochemistry.

Spectroscopic Characterization
Confirmation of the structure and purity of (S)-1,3-Dimethylpiperazine dihydrochloride is

typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The proton (¹H)

and carbon (¹³C) NMR spectra provide a unique fingerprint of the molecule.

Predicted NMR Data
While experimental spectra should always be obtained for confirmation, the following table

provides predicted chemical shifts based on the analysis of similar structures and standard

chemical shift values.[9][10]
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

¹H ~3.0 - 3.8 Multiplets

Protons on the

piperazine ring (C2,

C5, C6)

¹H ~2.9 Singlet Methyl protons on N1

¹H ~1.4 Doublet

Methyl protons on C3,

coupled to the C3

proton

¹H Broad Singlet

Acidic N-H protons,

may exchange with

solvent

¹³C ~50 - 60 CH₂
Ring carbons C2, C5,

C6

¹³C ~50 CH Chiral carbon C3

¹³C ~45 CH₃ N1-methyl carbon

¹³C ~15 - 20 CH₃ C3-methyl carbon

Protocol: NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-1,3-
Dimethylpiperazine dihydrochloride.

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or

DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters. Typically, a

400 MHz or higher field magnet is sufficient.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment will

require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra

using the residual solvent peak.

Applications in Medicinal Chemistry and Drug
Development
The primary application of (S)-1,3-Dimethylpiperazine dihydrochloride is as a chiral building

block for the synthesis of more complex, biologically active molecules. Its defined

stereochemistry is crucial for achieving selective interactions with biological targets.

Role in Kinase Inhibitor Design
A prominent application is in the design of kinase inhibitors, a major class of anti-cancer drugs.

[3] The 3-methylpiperazine moiety can be used to:

Enhance Potency: The methyl group can make favorable hydrophobic or van der Waals

contacts within the kinase active site.

Improve Selectivity: The steric bulk of the methyl group can prevent binding to off-target

kinases that have smaller active sites, thereby reducing side effects.[3]

Modulate Physicochemical Properties: The piperazine core helps maintain aqueous

solubility, a desirable property for drug candidates.
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Caption: Logical flow of application in drug discovery synthesis.

Protocol: Incorporation into a Target Scaffold
This protocol describes a general method for using the compound in a nucleophilic substitution

reaction, a common step in drug synthesis.[3]

Reactant Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or

argon), dissolve the electrophilic scaffold (e.g., a 2-chloro-pyrimidine derivative) in an

appropriate polar aprotic solvent such as DMF or NMP.

Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to

the mixture. This is necessary to deprotonate the hydrochloride salt and generate the free
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base of (S)-1,3-dimethylpiperazine in situ.

Addition of Piperazine: Add (S)-1,3-Dimethylpiperazine dihydrochloride to the reaction

mixture. Typically, a slight excess (1.1-1.5 equivalents) is used.

Reaction Conditions: Heat the mixture to a temperature appropriate for the specific

substrates, often between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with

water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, filter, and concentrate in vacuo. Purify the crude product using column

chromatography on silica gel to isolate the desired molecule.

Conclusion
(S)-1,3-Dimethylpiperazine dihydrochloride stands out as a strategically important chiral

intermediate for the pharmaceutical industry. Its well-defined stereochemistry, coupled with the

versatile properties of the piperazine scaffold, provides medicinal chemists with a powerful tool

for constructing novel therapeutic agents with enhanced potency and selectivity. The synthetic

and analytical protocols detailed in this guide serve as a foundational resource for researchers

aiming to incorporate this valuable building block into their drug discovery programs, ultimately

contributing to the development of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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